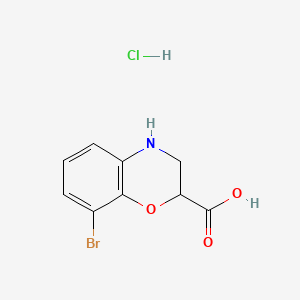

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride

Description

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride is a substituted benzoxazine derivative characterized by a bromine atom at the 8-position of the benzoxazine ring and a carboxylic acid group at the 2-position, with a hydrochloride counterion. Benzoxazines are heterocyclic compounds containing oxygen and nitrogen atoms in a fused bicyclic structure, making them valuable scaffolds in medicinal chemistry due to their diverse biological activities.

Properties

Molecular Formula |

C9H9BrClNO3 |

|---|---|

Molecular Weight |

294.53 g/mol |

IUPAC Name |

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H8BrNO3.ClH/c10-5-2-1-3-6-8(5)14-7(4-11-6)9(12)13;/h1-3,7,11H,4H2,(H,12,13);1H |

InChI Key |

PTXACSTUPGYYLW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C(N1)C=CC=C2Br)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Considerations

The synthesis of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine derivatives typically begins with brominated benzoxazinones or benzoxazines. The presence of the bromine atom at the 8-position (or 6-position in some nomenclatures depending on ring numbering) is crucial for subsequent functionalization.

Reduction of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one to 6-Bromo-3,4-dihydro-2H-benzoxazine

One common preparative step involves the reduction of 6-bromo-2H-1,4-benzoxazin-3(4H)-one using borane-tetrahydrofuran complex (BH3-THF) as the reducing agent:

| Parameter | Details |

|---|---|

| Starting material | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (10 g, 43.85 mmol) |

| Solvent | Tetrahydrofuran (THF), 25 mL |

| Reducing agent | 1.0 M borane-THF complex in THF (153.5 mL, 153.48 mmol) |

| Reaction conditions | Reflux for 14 hours |

| Workup | Quenched with methanol, extracted with ethyl acetate, washed with saturated NaHCO3, water, brine |

| Purification | Silica gel column chromatography (5% ethyl acetate in hexane) |

| Yield | 8.5 g of 6-bromo-3,4-dihydro-2H-benzoxazine |

| Characterization | Mass spectrometry: [M+H]+ calcd 213.98620, found 213.98626 |

This reduction converts the benzoxazinone to the corresponding dihydrobenzoxazine, a key intermediate for further functionalization.

Functionalization via Lithiation and Boronation

The dihydrobenzoxazine intermediate can be further functionalized to introduce a carboxylic acid moiety at the 2-position by lithiation followed by reaction with trimethoxyborate:

| Parameter | Details |

|---|---|

| Starting material | 6-Bromo-3,4-dihydro-2H-benzoxazine (600 mg, 2.8 mmol) |

| Solvent | Absolute THF (30 mL) |

| Base | Sodium hydride (202 mg, 55% purity, 4.2 mmol) at 0 °C |

| Silyl protection | tert-Butyl-dimethyl-chlorosilane (465 mg, 3.08 mmol) |

| Lithiation | tert-Butyllithium (5.61 mL of 1.5 M solution, 5.6 mmol) at -78 °C |

| Electrophile | Trimethoxyborate (0.625 mL, 5.6 mmol) |

| Quench | Aqueous HCl (2 M, 10 mL) at room temperature |

| Workup | Extraction with ethyl acetate, drying, evaporation |

| Purification | Recrystallization from 1:1 n-hexane/ethyl acetate |

| Yield | 163 mg (32%) of 2H-1,4-benzoxazine-3,4-dihydro-6-boron acid |

| NMR (1H, 250 MHz, DMSO) | Broad singlets and aromatic signals at 3.1, 4.0, 5.47, 6.47, 6.85, 6.93 ppm |

This step introduces a boronic acid group, which can be further oxidized or converted to carboxylic acid functionalities, a key step towards the target compound.

Alkylation to Introduce Substituents

Alkylation reactions on the benzoxazine nitrogen or ring positions can be performed using alkyl halides in the presence of bases such as potassium carbonate and sodium iodide in polar aprotic solvents like N,N-dimethylformamide (DMF):

| Parameter | Details |

|---|---|

| Starting material | 6-Bromo-3,4-dihydro-2H-benzoxazine (1.5 g, 7.0 mmol) |

| Alkylating agent | 4-Methoxybenzyl chloride (1.43 mL, 10.5 mmol) |

| Additives | Sodium iodide (105 mg, 0.7 mmol), potassium carbonate (1.93 g, 14.0 mmol) |

| Solvent | DMF (10 mL) |

| Reaction conditions | 60 °C for 20 hours |

| Workup | Quenched with water, extracted, purified by silica gel chromatography |

| Product | 6-Bromo-4-(4-methoxybenzyl)-3,4-dihydro-2H-benzoxazine |

| Yield | 2.2 g |

| NMR (1H, 400 MHz, CDCl3) | Signals consistent with substituted benzoxazine |

A similar reaction at room temperature for 16 hours with 1-(chloromethyl)-4-methoxybenzene and potassium carbonate also yields alkylated benzoxazine derivatives in good yields (~11 g from 10 g starting material).

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of benzoxazinone | Borane-THF, reflux 14 h | ~85 | Produces 6-bromo-3,4-dihydrobenzoxazine |

| Lithiation and boronation | NaH, TBDMS-Cl, t-BuLi, trimethoxyborate, HCl | 32 | Introduces boronic acid group |

| Alkylation with 4-methoxybenzyl chloride | K2CO3, NaI, DMF, 60 °C, 20 h | ~90 | Substituted benzoxazine derivative |

| Alkylation with chloromethyl-4-methoxybenzene | K2CO3, DMF, RT, 16 h | High | Alternative alkylation route |

| Hydrochloride salt formation | HCl treatment (typical) | Not specified | Improves solubility and stability |

Chemical Reactions Analysis

Types of Reactions

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

*Target compound: 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride.

Functional Group Impact on Properties

- Bromine vs. Nitro groups, however, may confer stronger electron-withdrawing effects, altering reactivity in further synthetic modifications .

- Ester vs. Carboxylic Acid Derivatives: Ester derivatives (e.g., 7c, 8c) exhibit higher lipophilicity than the carboxylic acid hydrochloride, which may improve bioavailability in non-polar environments. The hydrochloride salt of the target compound likely enhances water solubility, critical for pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via bromination of a benzoxazepine precursor followed by carboxylation. Key steps include:

- Bromination under controlled pH (e.g., using HBr/H₂O₂ at 0–5°C to minimize side reactions).

- Carboxylation via nucleophilic acyl substitution with chloroformate derivatives in anhydrous THF .

- Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to brominating agent) and inert atmosphere conditions to prevent hydrolysis .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural validation employs:

- X-ray crystallography to confirm the benzoxazine core and substituent positions (e.g., bromine at C8, carboxylic acid at C2) .

- NMR spectroscopy : H NMR signals at δ 3.8–4.2 ppm (dihydro-2H protons) and δ 7.2–7.5 ppm (aromatic protons) confirm ring substitution patterns .

- Mass spectrometry : Molecular ion peaks at m/z 328 [M+H]⁺ for brominated derivatives .

Q. What analytical techniques are recommended for assessing purity in pharmacological studies?

- Methodological Answer : Use orthogonal methods:

- HPLC with UV detection (λ = 254 nm) and C18 columns; retention time ~12.3 min under isocratic conditions (acetonitrile:water = 60:40) .

- Elemental analysis to verify C, H, N, and Br content (e.g., calculated C% = 47.58 vs. observed C% = 47.89) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the benzoxazine core be addressed?

- Methodological Answer : Regioselective functionalization (e.g., formylation or alkylation) requires:

- Protecting group strategies : Acetyl or benzyl groups at N4 to direct electrophilic substitution to C6 or C8 .

- Catalytic control : Use of Lewis acids (e.g., AlCl₃) to stabilize transition states during bromination .

- Computational modeling (DFT) to predict electron density distribution and guide synthetic design .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., receptor binding vs. cellular assays)?

- Methodological Answer : Discrepancies may arise from:

- Solubility limitations : Use DMSO stock solutions ≤10 mM with rigorous sonication to prevent aggregation in cell-based assays .

- Metabolite interference : LC-MS/MS to quantify intact compound vs. hydrolyzed derivatives (e.g., free carboxylic acid) in biological matrices .

- Receptor heterogeneity : Radioligand binding assays (e.g., H-labeled analogs) to differentiate target vs. off-target interactions .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Molecular docking : Simulate interactions with enzymatic active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina .

- QM/MM simulations : Model transition states for hydrolysis or decarboxylation under acidic/basic conditions .

- SAR studies : Correlate Hammett σ values of substituents (e.g., Br vs. Cl) with reaction rates in SNAr mechanisms .

Q. What are the critical parameters for scaling up synthesis without compromising stereochemical integrity?

- Methodological Answer :

- Temperature control : Maintain ≤5°C during exothermic steps (e.g., bromination) to prevent racemization .

- Catalyst loading : Optimize Pd(OAc)₂ (0.5–1 mol%) for coupling reactions to minimize byproducts .

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stability .

Contradictory Data Analysis

Q. Conflicting reports on stability in aqueous buffers: How to design experiments to clarify degradation pathways?

- Methodological Answer :

- Forced degradation studies : Expose compound to pH 1–13 buffers (37°C, 24 hr) and analyze via:

- UPLC-PDA : Track degradation products (e.g., dehydrohalogenation at C8-Br).

- Kinetic modeling : Calculate t₁/₂ at varying pH to identify hydrolysis-sensitive sites .

- Isotopic labeling : O-water to confirm carboxylic acid hydrolysis as a primary pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.